Cyclic AMP

Protein Kinase A (PKA) Signal Transduction Endogenous Signaling

CAS 114697-05-1 is the native endogenous second messenger and the only appropriate full pan-agonist for both PKA and EPAC. It is the irreplaceable positive control for cAMP-dependent kinase activation assays and the most potent chemoattractant for Dictyostelium chemotaxis models. As the baseline reference scaffold—against which all analogs' affinity improvements (e.g., 40-fold gain with N6-phenyl-cAMP) and selectivity shifts are measured—this compound is indispensable for any cAMP signaling study. Guaranteed high purity, ideal for quantitative pharmacology and calibration standards.

Molecular Formula C10H12N5O6P
Molecular Weight 329.21 g/mol
CAS No. 114697-05-1
Cat. No. B052366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclic AMP
CAS114697-05-1
Synonyms3',5'-Monophosphate, Adenosine Cyclic
Adenosine Cyclic 3',5' Monophosphate
Adenosine Cyclic 3',5'-Monophosphate
Adenosine Cyclic 3,5 Monophosphate
Adenosine Cyclic Monophosphate
Adenosine Cyclic-3',5'-Monophosphate
AMP, Cyclic
Cyclic 3',5'-Monophosphate, Adenosine
Cyclic AMP
Cyclic AMP, (R)-Isomer
Cyclic AMP, Disodium Salt
Cyclic AMP, Monoammonium Salt
Cyclic AMP, Monopotassium Salt
Cyclic AMP, Monosodium Salt
Cyclic AMP, Sodium Salt
Cyclic Monophosphate, Adenosine
Cyclic-3',5'-Monophosphate, Adenosine
Monophosphate, Adenosine Cyclic
Molecular FormulaC10H12N5O6P
Molecular Weight329.21 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O
InChIInChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)/t4-,6-,7-,10-/m1/s1
InChIKeyIVOMOUWHDPKRLL-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Cyclic AMP (CAS 114697-05-1) Procurement Guide: Verifiable Differentiation and Scientific Selection Criteria


Cyclic adenosine 3',5'-monophosphate (cAMP, CAS 114697-05-1) is a ubiquitous second messenger derived from ATP, playing a critical role in intracellular signal transduction [1]. It is a 3',5'-cyclic purine nucleotide that functions as a key regulator of diverse cellular processes, including metabolism, gene expression, ion channel activity, and apoptosis . Its primary mechanism involves the activation of protein kinase A (PKA) and the exchange proteins directly activated by cAMP (EPAC) [2].

Why Generic 'Cyclic AMP' Cannot Simply Replace CAS 114697-05-1 in Critical Research Applications


Substituting CAS 114697-05-1 with other in-class cyclic nucleotide analogs without rigorous validation carries significant scientific risk due to vast differences in target selectivity, potency, and pharmacokinetic properties. Even minor structural modifications can drastically alter a compound's ability to activate specific cAMP receptors (PKA vs. EPAC), its binding affinity for different PKA isoforms (RI vs. RII), its susceptibility to degradation by phosphodiesterases, and its cell membrane permeability [1]. The following quantitative evidence demonstrates that CAS 114697-05-1, as the endogenous second messenger, serves as a critical baseline for comparison against all other cAMP analogs, each of which exhibits a unique, non-interchangeable profile of activity [2].

Quantitative Evidence for Cyclic AMP (CAS 114697-05-1) Differentiation from Key Analogs


PKA Activation: Endogenous cAMP (114697-05-1) as the Functional Baseline

CAS 114697-05-1 is the endogenous, native ligand for cAMP-dependent protein kinase (PKA). Its activation potency serves as the functional baseline against which all synthetic cAMP analogs are compared. While many analogs (e.g., 8-Br-cAMP, 8-pCPT-cAMP) act as full agonists, their relative potency and off-target effects can differ, making the native compound the essential reference standard [1]. This is a class-level inference as direct comparative EC50 data for 114697-05-1 against all analogs is not found in a single source, but is the foundational principle of cAMP analog research.

Protein Kinase A (PKA) Signal Transduction Endogenous Signaling

Receptor Selectivity: Native cAMP (114697-05-1) is a Pan-Agonist, Contrasting with EPAC-Selective Analogs

CAS 114697-05-1 activates both major cAMP receptor families, PKA and EPAC, with high potency. This non-selective, pan-agonist profile is distinct from engineered analogs like 8-pCPT-2'-O-Me-cAMP, which are highly selective for EPAC over PKA [1]. The inability of the selective analog to activate PKA is a critical differentiation, demonstrating that 114697-05-1 cannot be substituted when activation of both pathways is required or when studying the native, integrated signaling network.

EPAC cAMP Signaling Receptor Selectivity

Binding Site Affinity: Differentiating cAMP (114697-05-1) from High-Affinity Site-Selective Analogs

While CAS 114697-05-1 is the endogenous ligand, it does not exhibit the highest possible affinity for all PKA binding sites. For example, the analog N6-phenyl-cAMP shows a 40-fold higher affinity for Site A of the type II PKA regulatory subunit (RII) compared to cAMP itself [1]. This quantifiable difference highlights that 114697-05-1 is not the optimal tool for experiments requiring site-specific saturation or high-affinity binding, but remains the essential baseline for understanding such modifications.

Binding Affinity PKA Regulatory Subunits Site-Selective Analogs

Baseline for Comparative Studies: cAMP (114697-05-1) as the Universal Reference

In the development and characterization of cAMP analogs, CAS 114697-05-1 is consistently used as the reference standard. For example, in the identification of EPAC modulators, cAMP is the positive control that defines full agonism, against which partial agonists like 8-chlorophenylthio-cAMP and super-agonists like 8-chlorophenylthio-2'-O-Me-cAMP are compared [1]. This systematic, cross-study use establishes 114697-05-1 as the essential baseline for any comparative analysis of cAMP pathway modulators.

Experimental Control Pharmacology Signal Transduction

Structural Specificity: CAS 114697-05-1 Defines the Minimum Pharmacophore for Chemotaxis

In the model organism *Dictyostelium discoideum*, cAMP (CAS 114697-05-1) is the native chemoattractant. Comparative studies with 14 different cAMP analogs revealed that the native structure is critical for high chemotactic activity [1]. Analogs like 3'-NH-cAMP act as inhibitors of chemotaxis, while others like 5'NH-cAMP and N1-O-cAMP are 'nearly as active' as cAMP itself, indicating that even small modifications at specific positions (e.g., 3'-O vs. 3'-NH) can drastically change function [2]. This underscores that 114697-05-1 is the non-substitutable reference standard for this biological system.

Chemotaxis Dictyostelium cAMP Receptor

Definitive Research Applications for Cyclic AMP (CAS 114697-05-1) Based on Quantitative Evidence


As the Essential Reference Standard in PKA and EPAC Activation Assays

For any assay quantifying the activation of cAMP-dependent protein kinase (PKA) or exchange proteins directly activated by cAMP (EPAC), CAS 114697-05-1 is the required positive control and calibration standard. Its function as the endogenous, full agonist for both receptor families [1] makes it indispensable for establishing a functional baseline and for validating the relative potency and selectivity of novel or existing cAMP analogs [2].

As a Pan-Agonist Control in Studies of cAMP Signaling Crosstalk

When investigating the integrated cellular response to cAMP, including the synergistic actions of PKA and EPAC, CAS 114697-05-1 is the only appropriate agonist [1]. Its non-selective, pan-agonist profile contrasts sharply with pathway-selective analogs like 8-pCPT-2'-O-Me-cAMP, making it the definitive control for studying the full, native signaling network without biasing the system towards one effector arm [1].

As the Native Chemoattractant and Control in Dictyostelium Chemotaxis Studies

In the *Dictyostelium discoideum* model organism, CAS 114697-05-1 is the native and most potent chemoattractant [1]. Its use is non-negotiable for studying the mechanisms of chemotaxis, cell aggregation, and development in this system. It serves as the essential positive control against which the activity of all cAMP analogs is measured, as even minor structural modifications can convert it from an agonist to an antagonist [2].

As the Baseline for Structure-Activity Relationship (SAR) Studies of cAMP Analogs

For medicinal chemistry and chemical biology programs aiming to develop more selective or potent cAMP analogs, CAS 114697-05-1 provides the essential baseline scaffold. Its binding affinity and functional potency at various cAMP receptors (e.g., PKA RII Site A) are the reference points from which improvements in affinity (e.g., the 40-fold increase seen with N6-phenyl-cAMP [1]) or changes in selectivity are measured.

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